N-(2-bromophenyl)-5-chloro-2-methoxybenzamide
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to “N-(2-bromophenyl)-5-chloro-2-methoxybenzamide” often involves reactions like the Suzuki cross-coupling . This process involves the reaction of an organoboron compound with a halide or pseudo-halide using a palladium catalyst . The reaction is known to tolerate a wide range of electron-donating and withdrawing functional groups .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroanalytical methods such as NMR and IR . For instance, the molecular structures of synthesized derivatives of “N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide” were confirmed by their physicochemical properties and spectroanalytical data .Chemical Reactions Analysis
The chemical reactions involving compounds like “this compound” can be complex. For instance, the reaction of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine with various arylboronic acids in a Suzuki cross-coupling reaction resulted in a variety of imine derivatives .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques. For instance, the molecular weight of “Acetamide, N-(2-bromophenyl)-” is 214.059 .Scientific Research Applications
Molecular Structure and Intermolecular Interactions
Studies focusing on similar benzamide derivatives, such as N-3-hydroxyphenyl-4-methoxybenzamide, have explored the impact of intermolecular interactions on molecular geometry. These studies, through crystallographic data and density functional theory (DFT) calculations, reveal the influence of crystal packing and dimerization on the molecular structure, particularly affecting dihedral angles and rotational conformations of aromatic rings (Karabulut et al., 2014). Such insights are critical for understanding the chemical behavior and reactivity of N-(2-bromophenyl)-5-chloro-2-methoxybenzamide in various environments.
Halogen Bonding in Crystal Structures
Research on methoxyphenylbenzamide isomers, including studies on halogen bonding and its role in molecular interactions, provides essential clues to the structural configuration and potential reactivity of similar compounds. For example, the study of two benzamide isomers revealed the significance of N-H-O and C-H-O hydrogen bonds, alongside Br-Br halogen bonds, in determining the molecular structure and interactions with protein residues, which could imply potential pharmacophore applications for related compounds (Moreno-Fuquen et al., 2022).
Pharmacological Applications
The examination of N-phenylbenzamide derivatives for antiviral activities, particularly as inhibitors of Enterovirus 71, showcases the potential of bromophenyl and methoxybenzamide compounds in developing new therapeutic agents. The identification of lead compounds with low cytotoxicity and significant antiviral activity underlines the importance of structural modifications in enhancing pharmacological profiles (Ji et al., 2013).
Antidiabetic and Hypoglycemic Activities
The antidiabetic effects of certain benzamide derivatives, as demonstrated through PPARα/γ dual activation, indicate the utility of these compounds in treating metabolic disorders. The specific compound, SN158, showcased significant improvements in glucose and lipid profiles in animal models, suggesting a promising avenue for the development of antidiabetic medications (Jung et al., 2017).
Environmental and Material Science Applications
Research on the degradation products of benzophenone-3 in chlorinated seawater pools, although not directly related to this compound, highlights the relevance of studying the environmental fate and transformation products of organic compounds. Such studies are crucial for understanding the environmental impact and stability of chemical compounds, including potential benzamide derivatives (Manasfi et al., 2015).
Mechanism of Action
Target of Action
Compounds of similar structure have been known to interact with various enzymes and receptors in the body .
Mode of Action
The mode of action of N-(2-bromophenyl)-5-chloro-2-methoxybenzamide involves a series of chemical reactions. One such reaction is the Elimination-Addition Mechanism of Nucleophilic Aromatic Substitution via Benzyne (Arynes) . This process involves the base-catalyzed elimination of hydrogen halide (HX) from the aryl halide .
Biochemical Pathways
It’s known that similar compounds can influence various biochemical pathways, including those involved in inflammation and pain response .
Pharmacokinetics
Similar compounds are known to be well absorbed and distributed in the body, metabolized by various enzymes, and excreted through the kidneys .
Result of Action
Similar compounds have been shown to have anti-inflammatory, analgesic, and antimicrobial properties .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include temperature, pH, and the presence of other compounds. For example, the success of the Suzuki–Miyaura (SM) cross-coupling reaction, which this compound may undergo, is known to be influenced by exceptionally mild and functional group tolerant reaction conditions .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
N-(2-bromophenyl)-5-chloro-2-methoxybenzamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of certain enzymes, such as α-glucosidase and α-amylase, which are involved in carbohydrate metabolism . The inhibition of these enzymes by this compound is non-competitive, indicating that the compound binds to a site other than the active site of the enzyme . This interaction results in a decrease in enzyme activity, which can have therapeutic implications for conditions such as diabetes.
Cellular Effects
This compound has been observed to affect various types of cells and cellular processes. In particular, this compound influences cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to modulate the expression of genes involved in glucose metabolism, leading to changes in cellular glucose uptake and utilization . Additionally, this compound can impact cell signaling pathways related to insulin signaling, further affecting cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. This compound binds to enzymes such as α-glucosidase and α-amylase, inhibiting their activity through a non-competitive mechanism . The binding of this compound to these enzymes results in conformational changes that reduce their catalytic efficiency. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound remains stable under various conditions, with minimal degradation over time . Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and gene expression, indicating its potential for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound have been evaluated in animal models to determine its dosage-dependent effects. Studies have shown that this compound exhibits a dose-dependent inhibition of α-glucosidase and α-amylase, with higher doses resulting in greater enzyme inhibition . At high doses, this compound can also exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Therefore, careful dosage optimization is necessary to balance therapeutic efficacy and safety.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to carbohydrate metabolism. This compound interacts with enzymes such as α-glucosidase and α-amylase, inhibiting their activity and thereby affecting the breakdown and absorption of carbohydrates . Additionally, this compound can influence metabolic flux and metabolite levels by modulating the expression of genes involved in metabolic pathways.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cells, this compound can interact with intracellular proteins and enzymes, influencing its localization and accumulation within specific cellular compartments.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. This compound has been observed to localize within the cytoplasm and nucleus of cells, where it can interact with various biomolecules . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles.
Properties
IUPAC Name |
N-(2-bromophenyl)-5-chloro-2-methoxybenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrClNO2/c1-19-13-7-6-9(16)8-10(13)14(18)17-12-5-3-2-4-11(12)15/h2-8H,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOPPIYWBHOTCGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC=CC=C2Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90357994 | |
Record name | N-(2-bromophenyl)-5-chloro-2-methoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90357994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
349538-99-4 | |
Record name | N-(2-bromophenyl)-5-chloro-2-methoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90357994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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